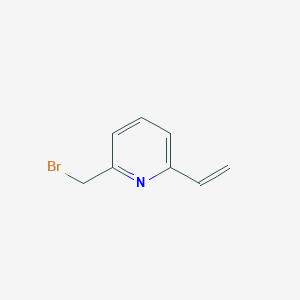

2-Bromomethyl-6-vinylpyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemical research, with applications spanning from pharmaceuticals to materials science. researchgate.netdovepress.comijcrt.org These nitrogen-containing heterocyclic compounds are structurally analogous to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This substitution imparts unique chemical properties, including basicity and a distinct reactivity profile, making them valuable scaffolds in the design of novel molecules. wikipedia.orgrsc.org In the realm of medicinal chemistry, pyridine rings are present in a vast number of drugs and natural products, such as certain vitamins and alkaloids. dovepress.com Their ability to engage in various chemical transformations allows for the synthesis of complex molecular architectures with diverse biological activities. ijcrt.orgrsc.org

Significance of Bromomethyl and Vinyl Functional Groups in Contemporary Organic Synthesis and Materials Science

The introduction of specific functional groups onto the pyridine ring dramatically expands its synthetic utility. The bromomethyl group (-CH2Br) is a highly reactive moiety, serving as a versatile precursor for a wide array of chemical modifications. Its utility stems from the bromine atom's nature as an excellent leaving group, facilitating nucleophilic substitution reactions. researchgate.net This allows for the straightforward introduction of various functionalities, including amines, thiols, and alkoxides. The bromomethyl group is also instrumental in the formation of carbon-carbon bonds through cross-coupling reactions. researchgate.net

Similarly, the vinyl group (-CH=CH2) is of paramount importance, particularly in the field of polymer chemistry and materials science. chemicalbook.com This unsaturated moiety can readily undergo polymerization reactions, leading to the formation of long-chain polymers with tailored properties. chemicalbook.comrsc.org The reactivity of the vinyl group also allows for its participation in various addition and cycloaddition reactions, further diversifying its synthetic applications. The combination of both bromomethyl and vinyl groups on a single pyridine scaffold, as in 2-Bromomethyl-6-vinylpyridine, creates a bifunctional molecule with significant potential for creating advanced materials and complex organic molecules.

Overview of Current Research Trajectories Involving Bromomethyl- and Vinyl-Substituted Pyridines and Their Analogues

Current research involving pyridines substituted with both bromomethyl and vinyl groups is largely focused on their application as versatile building blocks in organic synthesis and polymer chemistry. The dual reactivity of these molecules allows for a two-pronged approach to creating complex structures. For instance, the bromomethyl group can be used as a handle for grafting the pyridine unit onto other molecules or surfaces, while the vinyl group can be subsequently polymerized to create functional polymer coatings. chemicalbook.com

A significant area of investigation is the synthesis of novel polymers. Researchers are exploring the use of vinyl-substituted pyridines in various polymerization techniques, including atom transfer radical polymerization (ATRP), to create well-defined polymers with controlled molecular weights and low polydispersity. researchgate.net The resulting poly(vinylpyridine)s can be further modified, for example, through quaternization of the pyridine nitrogen, to create materials with specific properties, such as stimuli-responsiveness for applications in drug delivery. nih.gov

Furthermore, the reactivity of the vinyl group in cycloaddition reactions is being exploited to synthesize complex heterocyclic systems. researchgate.net The ability of the bromomethyl group to be transformed into other functionalities adds another layer of complexity and potential for creating diverse molecular architectures. The study of organometallic complexes involving vinylpyridine ligands is another active area of research, with investigations into their catalytic activity and ability to mediate C-H activation and C-C coupling reactions. acs.org

Below is a table summarizing key properties of related compounds:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-(Bromomethyl)pyridine (B1332372) | C6H6BrN | 172.02 chemicalbook.com | Contains a reactive bromomethyl group. sigmaaldrich.com |

| 2-Vinylpyridine (B74390) | C7H7N | 105.14 | Features a polymerizable vinyl group. chemicalbook.com |

| 2,6-Bis(bromomethyl)pyridine (B1268884) | C7H7Br2N | 264.95 chemicalbook.com | Possesses two reactive bromomethyl groups. chemicalbook.com |

| 2-Bromo-6-methylpyridine (B113505) | C6H6BrN | 172.02 | Structural analog lacking the vinyl group's reactivity. |

This table is provided for illustrative purposes and includes data on related compounds to contextualize the significance of the functional groups present in this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-6-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c1-2-7-4-3-5-8(6-9)10-7/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBBDAPZQVATGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363791 | |

| Record name | 2-BROMOMETHYL-6-VINYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442910-37-4 | |

| Record name | 2-BROMOMETHYL-6-VINYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 2 Bromomethyl 6 Vinylpyridine Analogues

Approaches to Constructing the Bromomethyl Pyridine (B92270) Moiety

The synthesis of the bromomethyl pyridine core is a critical step in the production of 2-bromomethyl-6-vinylpyridine and related compounds. This section details the various methodologies employed to introduce one or two bromomethyl groups onto the pyridine ring, as well as the synthesis of pyridines with both bromo and bromomethyl substituents.

Synthesis of Monobromomethylated Pyridines (e.g., 2-(Bromomethyl)pyridine)

The synthesis of 2-(bromomethyl)pyridine (B1332372) can be achieved through several routes. One common method involves the radical bromination of 2-picoline (2-methylpyridine) using N-bromosuccinimide (NBS). daneshyari.com This reaction is typically initiated by light or a radical initiator. While this direct bromination is a known method, it has been reported to result in low yields. daneshyari.com

An alternative and often higher-yielding approach starts from pyridine-2-ylmethanol. daneshyari.com The hydroxyl group of pyridine-2-ylmethanol can be converted to a bromine atom using a suitable brominating agent.

Another documented synthesis involves the treatment of 2-bromomethylpyridine hydrobromide with potassium carbonate in dry acetone. chemicalbook.com This reaction, carried out under an argon atmosphere at room temperature, results in the formation of 2-bromomethylpyridine as a pink oil with a quantitative yield. chemicalbook.com The starting material, 2-(bromomethyl)pyridine hydrobromide, can be prepared by reacting pyridine with ethyl bromide under acidic conditions. chembk.com

Synthesis of Dibromomethylated Pyridines (e.g., 2,6-Bis(bromomethyl)pyridine)

2,6-Bis(bromomethyl)pyridine (B1268884) is a key intermediate in the synthesis of various complex molecules. nih.gov Its synthesis has been approached through different methods, primarily involving the bromination of either pyridine-2,6-dimethanol or 2,6-dimethylpyridine (B142122).

A widely used method for synthesizing 2,6-bis(bromomethyl)pyridine is the bromination of pyridine-2,6-dimethanol. This reaction can be carried out using various brominating agents.

One common procedure involves heating pyridine-2,6-dimethanol with 48% or 60% hydrobromic acid (HBr) at elevated temperatures, typically around 125°C, for several hours. chemicalbook.comrsc.org After the reaction, the mixture is cooled and neutralized to a pH of 8 with a base such as potassium carbonate or sodium bicarbonate. chemicalbook.comrsc.org The product is then extracted with an organic solvent like dichloromethane (B109758) (CH2Cl2) and purified, often by column chromatography, to yield 2,6-bis(bromomethyl)pyridine as a white solid. chemicalbook.comrsc.org Yields for this method can be quite high, with one report citing a 96% yield. chemicalbook.com

Other brominating agents that have been employed include phosphorus tribromide (PBr3) and thionyl bromide (SOBr2). nih.gov When using PBr3, the reaction is typically performed in a solvent like dichloromethane (DCM) at 0°C, followed by stirring in the dark for an extended period. nih.gov

The selection of the brominating agent and reaction conditions can influence the yield and purity of the final product. The table below summarizes some of the reported methods starting from pyridine-2,6-dimethanol.

Table 1: Synthesis of 2,6-Bis(bromomethyl)pyridine from Pyridine-2,6-dimethanol

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 60% HBr | Water | 125°C | 6 h | 96% | chemicalbook.com |

| 48% HBr | - | 125°C | 6 h | 43% | rsc.org |

| PBr₃ | DCM | 0°C to RT | 2 days | - | nih.gov |

| HBr/AcOH | - | 100°C | 1.5 h | - | nih.gov |

This table is interactive. Users can sort and filter the data.

An alternative route to 2,6-bis(bromomethyl)pyridine involves the radical bromination of 2,6-dimethylpyridine (2,6-lutidine). researchgate.netgoogle.com This method typically employs N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in a non-polar solvent such as carbon tetrachloride (CCl4). google.com The reaction is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., UV light). google.com

The reaction involves the free radical substitution of the hydrogen atoms on the methyl groups with bromine. daneshyari.com However, this method can sometimes lead to a mixture of products, including the monobrominated species (2-bromomethyl-6-methylpyridine) and over-brominated products. google.com For instance, one study reported a 24% yield of the desired 2,6-bis(bromomethyl)-pyridine, alongside a 15% yield of 2-bromomethyl-6-methylpyridine and a 28% yield of 2,2-dibromo-6-methylpyridine when using NBS and photo-illumination. google.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2,6-bis(bromomethyl)pyridine. Key parameters that can be adjusted include the choice of solvent, temperature, and the stoichiometry of the reagents.

For the radical bromination of 2,6-dimethylpyridine, non-polar solvents like carbon tetrachloride are favored as they can stabilize the radical intermediates. The reaction temperature is typically controlled between 60-80°C to minimize side reactions such as ring bromination. Using a slight excess of the brominating agent, such as NBS (1.2–1.5 equivalents), can help ensure complete conversion of the starting material.

In the synthesis from pyridine-2,6-dimethanol, careful control of the post-reaction workup, particularly the neutralization step to a pH of approximately 8, is important to remove residual acids and improve the final product's purity and yield. Purification techniques like column chromatography or recrystallization are often necessary to obtain a product with greater than 95% purity.

Synthesis of 2-Bromo-6-(bromomethyl)pyridine (B1282057)

The synthesis of 2-bromo-6-(bromomethyl)pyridine involves the introduction of a bromine atom onto the pyridine ring as well as on the methyl group. This compound is a valuable intermediate in organic synthesis. guidechem.com

One primary method for its synthesis is the bromination of 2-bromo-6-methylpyridine (B113505). This can be achieved using liquid bromine or N-bromosuccinimide (NBS). google.com When using liquid bromine, the reaction can proceed via either a radical or electrophilic substitution mechanism, depending on the solvent and temperature.

A more common approach is the radical bromination of 2-bromo-6-methylpyridine with NBS, typically in a solvent like carbon tetrachloride and in the presence of a radical initiator such as AIBN. prepchem.com One documented procedure involves reacting 2-bromo-5-picoline with NBS and AIBN in carbon tetrachloride at reflux. prepchem.com

Another synthetic route involves the direct bromination of 2-bromo-6-methylpyridine with liquid bromine. A patent describes a process where liquid bromine is added dropwise to an organic solution of 2-bromo-6-methylpyridine, leading to a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine. google.com

The synthesis of the precursor, 2-bromo-6-methylpyridine, can be accomplished by reacting 2-amino-6-methylpyridine (B158447) with hydrogen bromide and bromine at low temperatures, followed by treatment with sodium nitrite (B80452) and then sodium hydroxide (B78521). chemicalbook.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | |

| 2-(Bromomethyl)pyridine | |

| 2,6-Bis(bromomethyl)pyridine | |

| Pyridine-2,6-dimethanol | 2,6-Dihydroxymethylpyridine |

| 2,6-Dimethylpyridine | 2,6-Lutidine |

| N-Bromosuccinimide | NBS |

| 1,3-Dibromo-5,5-dimethylhydantoin | Dibromohein, DBDMH |

| 2-Bromo-6-(bromomethyl)pyridine | |

| 2-Picoline | 2-Methylpyridine (B31789) |

| Pyridine-2-ylmethanol | |

| 2-(Bromomethyl)pyridine hydrobromide | |

| Azobisisobutyronitrile | AIBN |

| Benzoyl peroxide | BPO |

| 2-Bromo-6-methylpyridine | |

| 2-Amino-6-methylpyridine | |

| 2-Bromo-5-picoline |

Synthesis of Vinyl Pyridine Scaffolds

The creation of the vinyl pyridine framework is a critical first step. Various methods exist for this transformation, with the reaction of methylpyridines with formaldehyde (B43269) being a prominent approach.

Preparation of 2-Vinylpyridine (B74390) from 2-Methylpyridine and Formaldehyde

A common and well-established method for synthesizing 2-vinylpyridine involves the condensation of 2-methylpyridine (also known as 2-picoline) with formaldehyde. wikipedia.orgpatsnap.com This reaction proceeds through an initial aldol-type addition to form 2-hydroxyethylpyridine as an intermediate. chemicalbook.com The process is typically carried out under elevated temperature and pressure. For instance, a mixture of 2-methylpyridine and formaldehyde can be reacted in a high-pressure reactor at temperatures ranging from 130°C to 160°C and a pressure of 0.5 MPa. google.com Another described method involves reacting the components in a tubular reactor at 250°C and 9.08 MPa. chemicalbook.com

The reaction conditions can be optimized to control the conversion rate. For example, a molar ratio of 2-methylpyridine to formaldehyde of 1:0.4 has been used, resulting in a 30% single-pass yield of 2-hydroxyethylpyridine. chemicalbook.com Unreacted 2-methylpyridine can be recovered and recycled, making the process more economical. chemicalbook.com

Dehydration Processes in Vinylpyridine Synthesis

The second crucial step in this synthesis is the dehydration of the intermediate, 2-hydroxyethylpyridine, to yield the desired 2-vinylpyridine. wikipedia.orgchemicalbook.com This elimination reaction is typically achieved by heating the intermediate in the presence of a dehydrating agent. A common and effective method involves heating the 2-hydroxyethylpyridine solution with a concentrated sodium hydroxide solution. wikipedia.orgchemicalbook.comgoogle.com For instance, after the initial reaction, the resulting 2-hydroxyethylpyridine solution can be slowly added to a vessel containing a 50% sodium hydroxide solution and heated to around 90°C for several hours. google.com

Following the dehydration step, the crude 2-vinylpyridine is typically purified by distillation under reduced pressure to obtain a product with high purity, often exceeding 98%. chemicalbook.comgoogle.com To prevent polymerization during storage, a stabilizer such as 4-tert-butylcatechol (B165716) is often added. wikipedia.org

Strategies for Introducing Both Bromomethyl and Vinyl Groups

The synthesis of the target molecule, this compound, requires the introduction of both a bromomethyl and a vinyl group onto the pyridine ring. This can be approached through various synthetic strategies.

Hypothetical Synthetic Approaches Combining Bromomethylation and Vinylation Strategies

A logical, though hypothetical, approach to synthesize this compound would involve a multi-step sequence starting from a readily available precursor like 2,6-lutidine (2,6-dimethylpyridine). One potential pathway could involve the selective monobromination of one of the methyl groups of 2,6-lutidine using a radical initiator like N-bromosuccinimide (NBS) to form 2-bromomethyl-6-methylpyridine. The remaining methyl group could then be converted to a vinyl group through a condensation reaction with formaldehyde followed by dehydration, similar to the synthesis of 2-vinylpyridine.

Alternatively, one could first synthesize 2-methyl-6-vinylpyridine chemicalbook.com and then attempt a selective radical bromination of the methyl group. However, controlling the selectivity of the bromination in the presence of the vinyl group could be challenging, as the vinyl group itself can undergo addition reactions with bromine.

Related Reactions: Formation of 2-Bromo-6-vinylpyridine under Specific Conditions

While the direct synthesis of this compound is not extensively documented, the synthesis of the related compound, 2-bromo-6-vinylpyridine, has been reported. cymitquimica.comsynquestlabs.com This compound serves as a valuable synthon in organic synthesis. For instance, Heck vinylation of 2-bromo-6-methylpyridines with reagents like methyl acrylate (B77674) has been explored. researchgate.net This suggests that a vinyl group can be introduced onto a pre-existing brominated pyridine scaffold. The synthesis of 2-bromo-6-alkylaminopyridines has also been achieved through the reaction of 2,6-dibromopyridine (B144722) with primary amines under high temperature and pressure. georgiasouthern.edu

Late-Stage Functionalization via C-H Fluorination and Subsequent Nucleophilic Aromatic Substitution on Pyridines with Alkyl or Vinyl Substituents

Recent advancements in C-H functionalization offer powerful tools for the late-stage modification of pyridine rings. nih.gov One such strategy involves the direct C-H fluorination of pyridines at the position alpha to the nitrogen atom using reagents like silver(II) fluoride (B91410) (AgF₂). acs.orgresearchgate.netgoogle.com This method is highly site-selective and can be performed under mild conditions, tolerating a range of functional groups. acs.orggoogle.com

Following fluorination, the resulting 2-fluoropyridine (B1216828) can undergo nucleophilic aromatic substitution (SNAr) reactions, where the fluoride acts as a good leaving group. nih.govresearchgate.net This allows for the introduction of various nucleophiles, including those that could potentially be converted to a bromomethyl group. For example, a suitable nucleophile could be introduced and then subsequently transformed into the desired functionality. This approach has been successfully applied to the functionalization of complex molecules containing pyridine rings. nih.govacs.org Lewis acids, such as zinc-based catalysts, have also been shown to activate the pyridine ring towards nucleophilic aromatic substitution. sci-hub.se This two-step sequence of C-H fluorination followed by SNAr provides a versatile and powerful strategy for accessing a wide array of substituted pyridines, which could hypothetically be applied to precursors containing alkyl or vinyl substituents to ultimately yield compounds like this compound.

Chemical Reactivity and Transformation Pathways

Reactivity Profile of the Bromomethyl Group

The bromomethyl group attached to the pyridine (B92270) ring at the 2-position is structurally analogous to a benzylic bromide. The carbon atom of the -CH2Br group is electrophilic and is susceptible to attack by a wide range of nucleophiles. This reactivity is central to its role in the construction of more complex molecular frameworks.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., N-heterocycles, amines)

The primary mode of reaction for the bromomethyl group is nucleophilic substitution, typically proceeding via an SN2 mechanism. The bromine atom, being a good leaving group, is readily displaced by various nucleophiles.

Amines, both primary and secondary, react as nucleophiles to form the corresponding substituted aminomethylpyridines. The reaction with ammonia (B1221849) initially yields a primary amine. chemguide.co.uk However, the product, being a primary amine, is also nucleophilic and can react with another molecule of the bromomethylpyridine. libretexts.org This can lead to the formation of secondary and tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt if sufficient reactant is available. chemguide.co.uk This sequential substitution highlights the increasing nucleophilicity of the resulting amines. libretexts.org

Nitrogen-containing heterocycles, such as imidazoles and pyridines, can also act as effective nucleophiles, leading to the formation of pyridinium (B92312) salts. This reactivity is fundamental in the synthesis of ionic liquids and functional materials.

| Nucleophile (Nu:) | Product Structure | Reaction Type |

| Primary Amine (R-NH₂) | Nucleophilic Substitution | |

| Secondary Amine (R₂NH) | Nucleophilic Substitution | |

| N-Heterocycle (e.g., Imidazole) | Nucleophilic Substitution (Quaternization) | |

| Thiol (R-SH) | Nucleophilic Substitution | |

| Carboxylate (R-COO⁻) | Nucleophilic Substitution |

Role as an Electrophilic Center in Organic Synthesis

The electron-withdrawing nature of the pyridine ring, combined with the electronegativity of the bromine atom, renders the methylene (B1212753) (-CH₂-) carbon a potent electrophilic center. This makes the bromomethyl group an excellent substrate for SN2 reactions. chemguide.co.uk In these reactions, a nucleophile attacks the electron-deficient carbon, leading to the displacement of the bromide ion. youtube.com This electrophilicity is harnessed in various synthetic strategies to introduce the (6-vinylpyridin-2-yl)methyl moiety into a target molecule. This process is crucial for creating larger, more functionalized molecules from simpler precursors.

Introduction of Bromomethyl Moieties in Complex Organic Architectures

The reactivity of the bromomethyl group is exploited in the synthesis of complex, multi-component structures. Analogous compounds, such as 2,6-bis(bromomethyl)pyridine (B1268884) and 1,3,5-tris-(bromomethyl) benzene, are used as cross-linkers in the synthesis of bicyclic peptides and redox-active polymer films. acs.orgacademie-sciences.fr By acting as a bifunctional linker (with the vinyl group being the second functional handle), 2-Bromomethyl-6-vinylpyridine can be used to tether molecules together or to functionalize surfaces and polymers. This allows for the construction of elaborate architectures where the vinylpyridine unit can impart specific properties, such as metal coordination or pH-responsiveness.

Reactivity Profile of the Vinyl Moiety

The vinyl group at the 6-position of the pyridine ring is electronically activated towards nucleophilic attack and polymerization due to the electron-withdrawing character of the nitrogen-containing aromatic ring.

Conjugate Addition Reactions (e.g., 1,4-Aza-conjugate Addition with Sulfonamides)

The vinyl group of 2-vinylpyridine (B74390) and its derivatives serves as an effective Michael acceptor in conjugate addition reactions. mdpi.com This allows for the addition of a variety of nucleophiles across the carbon-carbon double bond. wikipedia.org The reaction of vinyl-substituted N-heterocycles with nucleophiles is a useful method for creating functionalized heterocyclic compounds. researchgate.net

Specifically, the 1,4-aza-conjugate addition (or aza-Michael reaction) allows for the formation of a new carbon-nitrogen bond. Amines readily add to 2-vinylpyridine to yield aminoethyl-substituted pyridines. mdpi.comresearchgate.net While primary vinyl sulfonamides are noted to be less reactive in aza-Michael reactions under traditional conditions, the reaction rate can be significantly accelerated in aqueous solvent systems like methanol/water or THF/water. nih.gov A novel and efficient solvent-free 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines has been developed, providing expedient access to N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives. researchgate.net

| Nucleophile | Product of Conjugate Addition | Conditions/Notes |

| Sulfonamide (R-SO₂NH₂) | N-(2-(pyridin-2-yl)ethyl)sulfonamide | Can be performed solvent-free. researchgate.net |

| Amine (R₂NH) | N,N-dialkyl-2-(pyridin-2-yl)ethan-1-amine | Can be catalyzed or occur under mild conditions. researchgate.net |

| Thiol (R-SH) | 2-(2-(alkylthio)ethyl)pyridine | Facile addition. |

| Methoxide (CH₃O⁻) | 2-(2-methoxyethyl)pyridine | Forms a veterinary anthelmintic. wikipedia.org |

Susceptibility to Polymerization Reactions

2-Vinylpyridine is highly susceptible to polymerization and can be polymerized through various mechanisms, including anionic, cationic, and free-radical pathways. wikipedia.org This reactivity is a cornerstone of its industrial use, particularly in the production of specialty polymers and copolymers. wikipedia.orgnih.gov

Anionic Polymerization : This method is highly effective for producing well-defined poly(2-vinylpyridine) (P2VP) with controlled molecular weights and narrow molecular weight distributions. researchgate.netacs.org The reaction is typically initiated by organolithium compounds like sec-butyllithium (B1581126) at low temperatures in polar aprotic solvents such as THF. acs.org The propagating species is a carbanion, which is stabilized by the pyridine ring. ufl.edu Anionic polymerization of 2-vinylpyridine is very fast, with the propagating anion reacting almost instantaneously. acs.org

Free-Radical Polymerization : Both conventional and controlled free-radical polymerization techniques can be applied to 2-vinylpyridine.

Conventional Radical Polymerization : Initiated by compounds like azoisobutyronitrile (AIBN), this method is robust but offers less control over the polymer architecture. rsc.org The termination step typically involves the combination of two growing polymer radicals. rsc.org

Controlled Radical Polymerization : Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully used to synthesize P2VP and its block copolymers with excellent control over molecular weight and low polydispersity indices (PDI), typically between 1.10 and 1.25. acs.org Nitroxide-mediated polymerization (NMP) has also been employed to achieve controlled polymerization of 2-vinylpyridine. kaust.edu.sa

This high propensity for polymerization allows for the creation of homopolymers and block copolymers where the pyridine units can be used for applications such as dye-receptive sites in fibers, binders for tire cords, and components of self-assembling block copolymers. wikipedia.orgacs.org

Synergistic Reactivity of Dual Functionalities

The presence of both a bromomethyl and a vinyl group on the pyridine ring at positions 2 and 6 respectively, paves the way for unique synergistic reactivity. This allows for the design of complex molecular architectures through reactions that leverage the distinct electrophilic and nucleophilic/dienophilic nature of these functional groups.

The dual functionalities of this compound make it a versatile building block for the synthesis of multi-functional molecules. The bromomethyl group serves as an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, thereby tethering new molecular fragments to the pyridine core. Simultaneously, the vinyl group can act as a dienophile in Diels-Alder reactions, a monomer in polymerization reactions, or a Michael acceptor after activation.

A prime example of the cooperative reactivity of these two groups is in the potential synthesis of fused heterocyclic systems. For instance, an intramolecular reaction could be envisioned where a nucleophile first displaces the bromide, and the newly introduced functionality then reacts with the vinyl group. This could lead to the formation of bicyclic structures such as indolizine (B1195054) derivatives. The synthesis of indolizines often involves the cyclization of pyridine derivatives, and a precursor like this compound offers a promising starting point for such transformations. rsc.orgjbclinpharm.orgresearchgate.netijettjournal.orgrsc.org

The table below illustrates the potential for synergistic reactions in the design of multi-functional molecules starting from this compound.

| Reaction Type | Role of Bromomethyl Group | Role of Vinyl Group | Potential Product Class |

| Intramolecular Cyclization | Electrophilic center for initial nucleophilic attack | Michael acceptor or dienophile for subsequent ring closure | Fused heterocycles (e.g., Indolizines) |

| Sequential Functionalization | Site for introduction of a first functional group | Site for introduction of a second, different functional group | Di-functionalized pyridine ligands, complex drug scaffolds |

| Polymerization and Post-functionalization | - | Monomer for polymerization | Functional polymers with pendant bromomethyl groups for further modification |

General Principles of Pyridine Ring Reactivity (e.g., Electrophilic Substitutions, N-Oxidation)

Electrophilic Aromatic Substitution: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, which leads to a decrease in electron density within the ring system. This deactivating effect makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene. When such reactions do occur, they typically proceed under harsh conditions and favor substitution at the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the nitrogen atom.

N-Oxidation: The lone pair of electrons on the nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The formation of the N-oxide has a profound effect on the reactivity of the pyridine ring. It increases the electron density at the 2- and 4-positions, thereby activating these positions towards both nucleophilic and electrophilic attack. Furthermore, the N-oxide functionality can be subsequently removed by deoxygenation, making it a useful activating and directing group in the synthesis of substituted pyridines.

The following table summarizes the general principles of pyridine ring reactivity.

| Reaction Type | Description | Preferred Position(s) |

| Electrophilic Aromatic Substitution | Substitution of a hydrogen atom on the ring with an electrophile. | 3 and 5 |

| N-Oxidation | Oxidation of the ring nitrogen to form an N-oxide. | Nitrogen atom |

Advanced Functionalization Strategies

Site-Selective Chemical Modification of Pyridine (B92270) Rings

The selective modification of specific C-H bonds within the pyridine ring is a significant challenge in synthetic chemistry due to the inherent electronic properties of the heterocycle. Overcoming this challenge is crucial for accessing a wide range of valuable chemicals. nih.gov

A powerful strategy for the late-stage functionalization of complex molecules containing pyridine and diazine rings involves a tandem process of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). acs.orgacs.org This approach provides a site-specific method to introduce a variety of functional groups. acs.orgacs.org

The initial step utilizes reagents like silver(II) fluoride (B91410) (AgF2) to achieve site-selective fluorination of a single carbon-hydrogen bond, typically adjacent to the nitrogen atom in the heterocycle. sigmaaldrich.com This reaction is notable for its mild conditions, proceeding at ambient temperature and often completing within an hour. sigmaaldrich.com The selectivity of the fluorination can be influenced by the substitution pattern on the pyridine ring. For instance, 3-substituted pyridines containing halo, alkoxy, cyano, or trifluoromethyl groups tend to undergo fluorination exclusively at the 2-position. acs.org However, 3,5-disubstituted pyridines often yield mixtures of isomers, with some exceptions, such as benzyloxy-substituted pyridines which show a high preference for fluorination adjacent to the ether group. acs.org

Once the 2-fluoro derivative is formed, the fluorine atom can be displaced by a variety of nucleophiles through an SNAr reaction. acs.org This allows for the introduction of diverse functionalities, including alkoxy, amino, cyano, and pyrazolyl groups. acs.org The mild conditions of these SNAr reactions are a key advantage, expanding the scope of accessible functionalized heteroarenes. acs.org

Table 1: Site Selectivity in the Fluorination of 3,5-Disubstituted Pyridines with AgF2 acs.org

| Substituent at C3 | Substituent at C5 | Ratio of 2-Fluoro Isomer to 6-Fluoro Isomer |

| Benzyloxy | Phenyl | 4.2:1 |

| Benzyloxy | Cyano | 20:1 |

| Benzyloxy | Bromo | 10:1 |

| Benzyloxy | CF3 | >20:1 |

| Phenyl | Cyano | 1.5:1 |

| Phenyl | Bromo | 1:1.2 |

This table illustrates the directing effect of substituents on the regioselectivity of C-H fluorination.

The functionalization of pyridine rings without the use of directing groups presents a significant synthetic challenge, particularly for the meta-position, due to the electronic nature of the ring. nih.gov However, several innovative methodologies have emerged to address this.

One approach involves the temporary conversion of pyridines into electron-rich intermediates, which can then undergo regioselective electrophilic functionalization. nih.gov This has been achieved through strategies such as a ring-opening and ring-closing sequence via Zincke imine intermediates or a dearomatization-rearomatization sequence involving oxazino-pyridine intermediates. nih.govnih.gov These methods are valued for their mild conditions and applicability to complex molecular structures. nih.gov

Another strategy is the iridium-catalyzed borylation of pyridines. This method is sterically controlled rather than electronically or directing-group driven. For example, the borylation of 5-bromo-2-cyanopyridine (B14956) yields a mixture of C3 and C4 borylated products, demonstrating functionalization at positions not easily accessible by other means. nih.gov

Furthermore, photochemical organocatalytic methods have been developed for the functionalization of pyridines. acs.org These reactions proceed via the formation of pyridinyl radicals, which can effectively couple with other radical species. acs.org The regioselectivity of these radical additions is influenced by the electronic and steric properties of the substituents on the pyridine ring. acs.org For instance, pyridines with meta-halogen substituents tend to favor functionalization at the C4-position, while bulkier meta-substituents can direct the reaction to the C6-position. acs.org

Table 2: Regioselectivity in Direct Pyridine Functionalization acs.org

| Pyridine Substrate (Substituent at C3) | Product (Position of Functionalization) | Regioisomeric Ratio (C4:C6) |

| 3-Chloropyridine | C4-functionalized | High |

| 3-Bromopyridine | C4-functionalized | High |

| 3-(Trifluoromethyl)pyridine | C4-functionalized | Good |

| 3-Cyanopyridine | C4-functionalized | Good |

| 3-Phenylpyridine | C6-functionalized | Switched in favor of C6 |

This table highlights the influence of substituent effects on the regioselectivity of a photochemical functionalization method.

Quaternization Reactions of Vinylpyridine Derivatives in Polymer Systems

Quaternization is a key post-polymerization modification for vinylpyridine-containing polymers, rendering them polyelectrolytes with a range of interesting properties and applications. This reaction involves the alkylation of the nitrogen atom in the pyridine ring, resulting in a positively charged pyridinium (B92312) salt.

The degree of quaternization can be controlled by varying the reaction conditions, such as the molar ratio of the alkylating agent to the vinylpyridine units. mdpi.comsemanticscholar.org Common alkylating agents include methyl iodide and other alkyl halides. mdpi.comresearchgate.net The extent of quaternization can be quantified using techniques like 1H NMR spectroscopy. mdpi.com

Quaternization significantly impacts the physicochemical properties of the polymers. For example, the thermal stability of poly(4-vinylpyridine) (PVP) decreases with increasing quaternization, which is attributed to the increased susceptibility of the quaternized polymers to Hofmann elimination reactions. mdpi.com Despite this, the resulting polymers can still exhibit good thermal stability up to 300 °C. mdpi.com Optically, quaternization leads to a red shift in the UV-vis absorbance spectrum and a significant reduction in the optical energy gap of the polymer. mdpi.com

In the context of network copolymers, such as those made from 2-vinylpyridine (B74390) (2VP) or 4-vinylpyridine (B31050) (4VP) and a crosslinker like divinylbenzene, quaternization can be achieved through reactions like the Michael addition of the pyridine ring to an activated double bond, for instance, in acrylonitrile. scielo.br The efficiency of this quaternization can be influenced by steric factors, with the less sterically hindered 4VP copolymers sometimes showing higher degrees of quaternization compared to their 2VP counterparts. scielo.br

Table 3: Effect of Quaternization on the Properties of Poly(4-vinylpyridine) mdpi.com

| Property | Unquaternized PVP | Quaternized PVP Derivatives (PVPQ) |

| λmax (nm) | 206 | 217 |

| Optical Energy Gap (eV) | 4.1 | 2.74–2.85 |

| Thermal Stability | Higher | Decreases with quaternization |

This table summarizes the changes in key physicochemical properties of poly(4-vinylpyridine) upon quaternization.

The quaternized vinylpyridine polymers have found applications as adsorbents for pollutants like 4-nitrophenol (B140041) from aqueous solutions, with their porous structure and modified surface chemistry playing a crucial role. scielo.br

Polymer Science and Materials Applications of Vinylpyridine and Bromomethylpyridine Derivatives

Polymerization of Vinylpyridine Monomers and Analogues

The polymerization of vinylpyridine and its derivatives, such as 2-bromomethyl-6-vinylpyridine, is a significant area of research in polymer science, enabling the synthesis of well-defined polymers with diverse applications. These monomers can undergo polymerization through various mechanisms, including radical, controlled radical, and anionic pathways, each offering distinct advantages in controlling the polymer architecture.

Radical Polymerization Techniques

Conventional free-radical polymerization (FRP) is a widely used method for polymerizing vinyl monomers. The process involves three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iqstanford.edu In the case of vinylpyridines, initiation is typically achieved using thermal initiators like azobisisobutyronitrile (AIBN) or photosensitizers. rsc.org The propagation step involves the rapid addition of monomer molecules to the growing polymer radical. uomustansiriyah.edu.iq Termination occurs through the combination or disproportionation of two growing polymer radicals. stanford.edu

While FRP is a robust and versatile technique, it offers limited control over the molecular weight, polydispersity, and architecture of the resulting polymers. stanford.edu This lack of control is due to the high reactivity of the propagating radicals and the prevalence of chain-terminating side reactions. uomustansiriyah.edu.iq

Controlled Radical Polymerization (CRP) Methodologies

To overcome the limitations of conventional FRP, several controlled radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures, such as block copolymers. researchgate.netrsc.org This control is achieved by establishing a dynamic equilibrium between active (propagating) and dormant species, which minimizes irreversible termination reactions. researchgate.net

RAFT polymerization is a versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.orgnih.gov The process involves a degenerative chain transfer mechanism where the CTA reversibly reacts with the propagating radicals, forming a dormant species. wikipedia.org This allows for the controlled growth of polymer chains.

RAFT polymerization has been successfully applied to vinylpyridine monomers, yielding well-defined homopolymers and block copolymers. rsc.org For instance, the RAFT polymerization of 4-vinylpyridine (B31050) has been studied to develop kinetic models for better control over the process. acs.org

Table 1: RAFT Polymerization of Vinylpyridine Monomers

| Monomer | CTA | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Vinylpyridine | Trithiocarbonate | AIBN | Methanol/Water | 70 | Poly(4-vinylpyridine) | 1.14–1.29 | rsc.org |

| 2-Vinylpyridine (B74390) | Trithiocarbonate | AIBN | Methanol/Water | 70 | Poly(2-vinylpyridine) | <1.5 | nsrrc.org.tw |

| Vinyl Chloride | CMPCD | AIBN | - | - | Poly(vinyl chloride) | ~1.4 | acs.org |

ATRP is another powerful CRP method that employs a transition metal complex (typically copper or iron) as a catalyst to reversibly activate and deactivate the growing polymer chains. wikipedia.orgacs.org The catalyst facilitates the reversible transfer of a halogen atom between the dormant polymer chain and the metal complex, thereby controlling the concentration of active radicals. acs.orgmdpi.com

This technique has been extensively used for the polymerization of vinylpyridines, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity. nsrrc.org.twnih.gov The choice of catalyst, initiator, and solvent is crucial for achieving a well-controlled polymerization. acs.orgcmu.edu For example, iron-based catalysts have been explored as a more environmentally friendly and cost-effective alternative to copper catalysts. mdpi.comnih.gov

Table 2: ATRP of Vinylpyridine Monomers

| Monomer | Catalyst System | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Vinylpyridine | CuCl/Me6-TREN | (PS-Cl)4 | - | - | (PS-b-P2VP)4 | <1.5 | nsrrc.org.tw |

| Methyl Methacrylate | FeBr2/Phosphine Ligands | - | - | - | Poly(methyl methacrylate) | <1.2 | mdpi.com |

NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer radical, forming a dormant alkoxyamine species. wikipedia.orgicp.ac.ru The thermal homolysis of the C-O bond in the alkoxyamine regenerates the propagating radical and the nitroxide, allowing for controlled chain growth. wikipedia.org

NMP has been successfully employed for the polymerization of vinylpyridines, providing good control over the polymer characteristics. acs.orgresearchgate.net The choice of the nitroxide mediator and the reaction temperature are critical parameters that influence the polymerization kinetics and the degree of control. acs.org

Table 3: NMP of Vinylpyridine Monomers

| Monomer | Nitroxide Mediator | Initiator | Temperature (°C) | Resulting Polymer | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| 4-Vinylpyridine | TEMPO | Benzoyl Peroxide | - | Poly(4-vinylpyridine) | 1.02–1.50 | acs.org |

| 2-Vinylpyridine | TEMPO | AIBN | 125 | Poly(2-vinylpyridine) | - | researchgate.net |

Anionic Polymerization for Well-Defined Architectures

Anionic polymerization is a living polymerization technique that proceeds via anionic active centers. semanticscholar.org It is particularly well-suited for the synthesis of polymers with very narrow molecular weight distributions and well-defined architectures, such as block copolymers. acs.org The polymerization of vinylpyridines via an anionic mechanism typically involves initiation with organometallic compounds, such as butyllithium, in an aprotic solvent like tetrahydrofuran (THF). acs.orgacs.org

A key feature of anionic polymerization is the absence of a formal termination step, which allows for the sequential addition of different monomers to create block copolymers. semanticscholar.org However, the propagating anions are highly reactive and sensitive to impurities, requiring stringent experimental conditions. acs.org

Development of Advanced Polymeric Materials

Functionalized Polymers for Specific Applications

The unique structure of vinylpyridine and bromomethylpyridine derivatives allows for the synthesis of highly functionalized polymers tailored for specific tasks. The pyridine (B92270) ring within the polymer structure offers a site for a variety of chemical modifications. acs.org

One of the most common functionalization techniques is the quaternization of the pyridine nitrogen. This process, involving reaction with alkyl halides, transforms the neutral polymer into a polyelectrolyte, or ionomer. This modification drastically alters the polymer's properties, including its solubility, thermal characteristics, and optical band gap. mdpi.com For instance, quaternizing poly(4-vinylpyridine) (P4VP) with methyl iodide yields N-methyl quaternized derivatives whose solvation properties can be finely tuned, which is critical for applications in coatings and specialty adhesives. mdpi.compolysciences.com

Furthermore, the bromomethyl group serves as a highly reactive site for post-polymerization modification. This allows for the grafting of various functional molecules onto the polymer backbone, leading to materials with specialized properties. For example, polymers with pendant bromomethyl groups can be reacted with amines or other nucleophiles to introduce new functionalities. This approach is analogous to the preparation of anion exchange membranes from bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide), where the bromomethyl groups are reacted with pyridine to introduce cationic pyridinium (B92312) groups. researchgate.net A polymer synthesized from this compound would inherently contain these reactive sites, enabling straightforward pathways to create materials for ion-exchange resins and catalytic platforms. polysciences.com

The combination of a vinyl group for polymerization and both a pyridine nitrogen and a bromomethyl group for subsequent reactions makes monomers like this compound powerful tools for creating multifunctional polymer architectures. acs.org

Synthesis of Hydrogels (e.g., from Vinylpyridine Derivatives)

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, can be synthesized from vinylpyridine derivatives. These hydrogels are often "smart" materials, as they can respond to external stimuli such as pH and ionic strength. nih.gov

The pH-responsiveness of poly(vinylpyridine) hydrogels stems from the basic nature of the pyridine nitrogen atom. In acidic conditions (low pH), the nitrogen is protonated, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell significantly. Conversely, in neutral or basic conditions (higher pH), the pyridine is deprotonated, the repulsion ceases, and the hydrogel collapses, expelling water. rsc.org

Several synthesis strategies for vinylpyridine-based hydrogels have been developed:

Nanoprecipitation: Stimuli-responsive nanospheres of P4VP can be formed through a modified nanoprecipitation technique without the need for a chemical crosslinker. These nanoparticles exhibit both pH and ionic strength sensitivity. nih.gov

Layer-by-Layer Assembly and Crosslinking: Ultrathin hydrogel films can be created by assembling layers of a P4VP copolymer and another polymer like poly(methacrylic acid). Subsequent selective crosslinking of the P4VP layers results in a hydrogel that can swell up to 10 times its original volume in response to a pH change. rsc.org

Chemical Crosslinking: Dihaloalkanes, such as 1,4-diiodobutane, can be used to crosslink poly(2-vinylpyridine) chains. dtic.mil The bromomethyl group in this compound provides an intrinsic site for crosslinking, potentially allowing it to act as both a monomer and a crosslinking agent during polymerization to form a stable hydrogel network.

The properties of these hydrogels can be tailored by controlling factors like the crosslink density, which affects the swelling amplitude. rsc.org

Table 1: Properties of Hydrogels Derived from Vinylpyridine

| Hydrogel Type | Synthesis Method | Stimulus | Response | Potential Applications |

|---|---|---|---|---|

| Poly(4-vinylpyridine) Nanoparticles | Modified Nanoprecipitation | pH, Ionic Strength | Swelling/Shrinking | Drug Delivery, Biosensors nih.gov |

| Poly(4-vinylpyridine) Multilayer Film | Layer-by-Layer Assembly & Selective Crosslinking | pH | 10-fold volume change, Surface Wettability Transition | Sensing, Transport Regulation, Self-Cleaning Coatings rsc.org |

Applications in Materials Science

The versatility of polymers derived from vinylpyridine and bromomethylpyridine lends them to a wide array of applications in materials science.

High-Performance Materials Manufacturing

Poly(vinylpyridine) and its derivatives contribute to the manufacturing of high-performance materials due to their thermal stability and unique reactivity. polysciences.com A key application is in the field of microelectronics, specifically in the directed self-assembly (DSA) of block copolymers (BCPs). acs.org

Block copolymers containing a poly(vinylpyridine) segment, such as polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP), can spontaneously form highly ordered, nanoscale patterns. This process is used to create templates for fabricating next-generation electronic components. For example, DSA has been employed to pattern high-mobility materials like germanium, enabling the creation of aligned nanofins smaller than 10 nm, which is crucial for developing faster and more power-efficient semiconductors. acs.org The pyridine block acts as a functional component, often coordinating with metal oxides to facilitate the pattern transfer process.

The presence of a reactive group like a bromomethyl moiety on the polymer backbone allows for the formation of crosslinked networks. Crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the polymer, making these materials suitable for demanding applications where durability is paramount.

Optoelectronic Devices

Pyridine-containing polymers are promising materials for optoelectronic applications due to their electronic properties and ability to coordinate with metals. acs.org When incorporated into conjugated polymer backbones, the pyridine ring can influence the material's light-emitting properties and act as an electron-accepting unit. nih.gov

Research has demonstrated the synthesis of poly(p-pyridinium phenylene ethynylene)s, which are conjugated polymers that exhibit changes in their fluorescence based on pH, making them suitable for sensor applications. nih.gov The ability to tune the electronic and optical properties of polymers is a key driver for their use in devices like organic light-emitting diodes (OLEDs) and all-polymer microcavities. nih.gov

Furthermore, quaternization of the pyridine nitrogen in poly(vinylpyridine) has been shown to alter the polymer's optical band gap, providing a method to tailor the material for specific electronic transitions. mdpi.com The dual functionality of this compound could be leveraged to first create a polymer and then use the bromomethyl group to attach it to other photoactive or electronically active molecules, creating complex architectures for advanced optoelectronic devices.

Sensor Technologies

Polymers based on vinylpyridine are extensively used in sensor technologies due to the pyridine nitrogen's ability to interact with a wide range of chemical species through hydrogen bonding, coordination, or acid-base chemistry. semanticscholar.orgresearchgate.net

These polymers have been fabricated into sensors for various analytes:

Chemical and pH Sensors: The protonation or deprotonation of the pyridine ring can be monitored through changes in fluorescence or electrochemical signals, enabling the creation of effective pH sensors. nih.gov

Metal Ion Sensors: The lone pair of electrons on the pyridine nitrogen acts as a binding site for various metal ions. Conjugated polymers incorporating pyridine units have been designed as highly selective and sensitive fluorescent sensors for detecting metal ions like palladium. mit.eduresearchgate.netresearchgate.net

Humidity Sensors: Poly(4-vinylpyridine) composites have been successfully employed as humidity sensors, where the polymer's electrical resistance changes upon absorption of water vapor. semanticscholar.orgresearchgate.net

Nitroaromatic Sensors: P4VP has been identified as a selective layer for absorbing nitroaromatic vapors, which are associated with explosives. Swelling of the polymer upon absorption can be used as a transduction mechanism in a nanoscale sensor device. researchgate.net

The versatility of these polymers allows them to be used as the active material in various sensor platforms, from electrochemical electrodes to fluorescent films. nih.govsemanticscholar.org

Table 2: Sensor Applications of Vinylpyridine-Based Polymers

| Sensor Type | Polymer System | Analyte | Sensing Principle |

|---|---|---|---|

| Fluorescent pH Sensor | Poly(p-pyridinium phenylene ethynylene) | H+ / OH- | pH-dependent fluorescence intensity change nih.gov |

| Fluorescent Metal Ion Sensor | Conjugated polymer with 2,6-bis(2-thienyl)pyridine | Pd2+ | Fluorescence quenching upon ion binding researchgate.net |

| Electrochemical Sensor | Polyvinylpyridine-modified electrode | Various chemicals | Enhanced electrical conductivity and catalytic response semanticscholar.org |

| Chemi-mechanical Sensor | Poly(4-vinylpyridine) | Nitroaromatic vapors | Polymer swelling upon vapor absorption researchgate.net |

Membrane Separations

Polymers derived from vinylpyridine are highly effective materials for creating advanced separation membranes. Their functionality allows for precise control over membrane properties like pore size, surface charge, and transport mechanisms. dtic.milnih.gov

pH-Responsive Membranes: P4VP can be used to fabricate "smart" membranes whose permeability is controlled by pH. At low pH, the protonated polymer chains swell, reducing the effective pore size. This allows for tunable filtration and provides a mechanism for membrane cleaning, as changing the pH can alter surface properties to release fouling agents. dtic.milnih.gov

Anion Exchange Membranes (AEMs): AEMs are critical for technologies like fuel cells and water electrolysis. These membranes are designed to selectively transport anions. A common method to prepare AEMs is to introduce positive charges into a polymer. This can be achieved by copolymerizing vinylpyridine with monomers like styrene and then crosslinking the resulting polymer with dihaloalkanes. google.com Alternatively, a base polymer with bromomethyl groups can be reacted with pyridine to introduce the necessary cationic pyridinium groups. researchgate.net The structure of this compound is ideally suited for creating such membranes, as it contains both the vinyl group for polymerization and the precursor functionality for creating crosslinks and/or fixed positive charges.

Gas and Ion Separation: P4VP-based membranes have shown promise for integrated CO2 capture and conversion, where the membrane both separates CO2 from gas streams and acts as a catalyst. aiche.org Furthermore, block copolymers containing P4VP can be fabricated into membranes with good adsorption capacity and high selectivity for separating heavy metal ions, such as palladium, from industrial wastewater. nih.gov

The ability to create membranes with tailored pore structures and chemical functionalities makes these polymers valuable for a range of separation challenges, from water purification to energy applications. nih.govrsc.org

Lack of Specific Research Data for "this compound" in Specified Applications

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research data and detailed findings concerning the chemical compound "this compound" within the requested application areas. Extensive searches did not yield any dedicated studies on its use in energy conversion and storage devices, photolithography, scaffolds in tissue engineering, or as a sorbent for pollutant analysis.

The user's request for an article focusing solely on "this compound" with detailed research findings and data tables for the specified subsections cannot be fulfilled at this time due to the lack of primary and secondary research literature on this specific compound in these contexts.

While the broader classes of vinylpyridine and bromomethylpyridine derivatives have been investigated for various material science applications, the explicit use and performance data for "this compound" are not documented in the accessible scientific domain. Therefore, to adhere to the strict instruction of focusing solely on the requested compound and avoiding information outside the explicit scope, no content for the outlined sections can be generated.

Catalytic Applications of Pyridine Based Ligands and Derivatives

Ligand Design and Coordination Chemistry

The design of ligands is fundamental to the development of effective metal-based catalysts. The pyridine (B92270) moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in coordination chemistry due to its Lewis basic character, allowing it to act as a ligand for a wide range of transition metals. alfachemic.comjscimedcentral.com

Pyridine and its derivatives are widely employed as ligands in coordination chemistry, forming stable complexes with numerous transition metals. jscimedcentral.comnih.gov The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to coordinate to a metal center, typically acting as a weak monodentate ligand. alfachemic.com The versatility of pyridine-based ligands is significantly enhanced through functionalization of the pyridine ring.

The compound 2-Bromomethyl-6-vinylpyridine is a prime example of a functionalized pyridine that serves as a valuable building block for more complex ligand architectures. It features three key components:

The pyridine nitrogen , which provides the primary coordination site.

The bromomethyl group (-CH₂Br) , a reactive site that can be readily substituted. This allows for the covalent attachment of other coordinating groups, enabling the synthesis of multidentate ligands. For instance, precursors like 2,6-bis(bromomethyl)pyridine (B1268884) are used to synthesize tridentate ligands by reacting them with molecules like 3,5-diphenylpyrazole. nih.govsemanticscholar.org

The vinyl group (-CH=CH₂) , which can undergo polymerization to create polymeric ligand supports or be used in other addition reactions.

This combination of a coordinating nitrogen atom and two distinct reactive functional groups allows this compound to be a precursor for a diverse range of tailored ligands for metal complexation.

The introduction of different substituents onto the ligand framework can alter the electronic environment of the metal center. For example, in palladium(II) complexes with 4-substituted pyridine ligands, a correlation has been observed between the basicity of the ligand and the catalytic efficiency in Suzuki-Miyaura coupling reactions, with more basic ligands generally showing greater effectiveness. nih.gov

Steric hindrance is another critical factor. Bulky substituents near the metal center can control substrate access, influence the stability of catalytic intermediates, and dictate product selectivity. In the context of ethylene (B1197577) polymerization, vanadium catalysts bearing bulky bis(imino)pyridine ligands have demonstrated excellent thermal stability and the ability to produce high molecular weight polyethylene. bohrium.com Similarly, substituting methyl groups with bulkier phenyl groups on the pyrazolyl rings of pyridine-pyrazole ligands used in vanadium(III) catalysts has a discernible effect on ethylene polymerization performance. nih.govsemanticscholar.org

The asymmetric nature of a precursor like this compound offers a pathway to creating asymmetric ligands. Such ligands can generate metal complexes with unique coordination geometries, potentially leading to novel catalytic properties and selectivities that are not achievable with symmetric ligand systems.

Specific Catalytic Systems

The versatility of pyridine-based ligands is evident in their application across a range of catalytic processes, from polymerization to photocatalysis and cross-coupling reactions.

Vanadium(III) complexes stabilized by pyridine-based ligands have emerged as highly active catalysts for ethylene polymerization. alfachemic.com A notable example involves tridentate ligands synthesized from 2,6-bis(bromomethyl)pyridine, a structural analogue of this compound. nih.govsemanticscholar.org When complexed with vanadium(III) chloride, these ligands form catalysts that, upon activation with a co-catalyst like ethylaluminum dichloride (AlEtCl₂), exhibit high activity for converting ethylene into highly linear, high-density polyethylene. nih.govsemanticscholar.orgresearchgate.net

These pyrazolyl-pyridine vanadium systems demonstrate single-site catalytic behavior, producing polymers with high molecular weights (up to 1.0 × 10⁶ g/mol ) and narrow, unimodal molecular weight distributions. nih.govsemanticscholar.org The thermal stability and sustained productivity of these catalysts highlight the effectiveness of the pyridine-based ligand framework in stabilizing the active vanadium species. bohrium.comacs.org The use of a precursor like this compound could lead to the development of similar, asymmetric vanadium complexes for olefin polymerization.

| Run | Temperature (°C) | Co-catalyst | Activity (kg PE/mol V·h) | Molecular Weight (Mw, g/mol) | Dispersity (Mw/Mn) |

|---|---|---|---|---|---|

| 1 | 25 | AlEtCl₂ | 1180 | 980,000 | 2.3 |

| 2 | 50 | AlEtCl₂ | 1560 | 650,000 | 2.1 |

| 3 | 75 | AlEtCl₂ | 1980 | 430,000 | 1.9 |

| 4 | 25 | MAO | 890 | 1,050,000 | 2.5 |

The vinyl group present in this compound allows for its polymerization to form poly(vinylpyridine) (PVP). PVP and its derivatives are versatile polymers that have found applications in catalysis, often as supports for catalytic reagents. semanticscholar.org In the field of photocatalysis, composite materials made from poly(vinylpyridine) and metal oxides have shown significant promise for environmental remediation. nih.gov

Researchers have successfully synthesized composite films of poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) with metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO). nih.govmdpi.com These materials have been tested for the photocatalytic degradation of organic pollutants in water, including methyl orange and benzoic acid. nih.govnih.gov

Studies have shown that a composite of P(4-VP)-ZnO was particularly effective, achieving 80% degradation of methyl orange over 5 hours of irradiation. nih.gov The enhanced activity is attributed to an efficient separation of photogenerated electron-hole pairs, a critical step in the photocatalytic process. nih.gov The degradation mechanism involves reactive oxygen species such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and holes (h+). nih.govmdpi.com The ability to form functional polymers makes vinylpyridine derivatives, including those that could be synthesized from this compound, attractive for creating advanced photocatalytic systems.

| Composite Material | Irradiation Time (h) | MO Degradation (%) |

|---|---|---|

| P(2-VP)-TiO₂ | 5 | ~40% |

| P(4-VP)-TiO₂ | 5 | ~60% |

| P(2-VP)-ZnO | 5 | ~55% |

| P(4-VP)-ZnO | 5 | ~80% |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, with wide applications in the synthesis of pharmaceuticals, natural products, and organic materials. acs.orgnih.gov Pyridine-containing molecules are frequently used in these reactions, either as substrates or as integral components of the ligands that stabilize the metal catalyst. researchgate.net

The development of efficient catalysts for the coupling of pyridine derivatives can be challenging, but significant progress has been made. researchgate.net For example, pyridine sulfinates have been demonstrated as effective nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides. tcichemicals.com Furthermore, palladium catalysts have been developed for the C-H activation and cross-coupling of pyridine N-oxides with non-activated alkyl bromides, providing a direct route to alkylated pyridine derivatives. acs.org

The catalytic activity of palladium complexes in these reactions is highly dependent on the nature of the ligands. nih.gov A functionalized molecule like this compound can serve as a versatile starting material for the synthesis of novel ligands. The reactive bromomethyl handle allows for the attachment of phosphine, amine, or other coordinating moieties, creating tailored ligands for specific cross-coupling applications.

An article on the spectroscopic and structural elucidation of “this compound” cannot be generated at this time.

Despite a comprehensive search for scientific literature and spectral data, the specific experimental details required to populate the requested sections—including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Distortionless Enhancement by Polarization Transfer (DEPT) NMR, Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) for boron-containing derivatives, and Electrospray Ionization Mass Spectrometry (ESI-MS)—for the compound “this compound” are not available in the public domain through the conducted searches.

Spectroscopic and Structural Elucidation Studies

Mass Spectrometry (MS) Techniques

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique crucial for the mass analysis of a wide range of molecules, from small organic compounds to large polymers and biomolecules, with minimal fragmentation. wikipedia.orgcase.edu The process involves mixing the analyte with a suitable matrix material that absorbs laser energy. A pulsed laser irradiates the sample-matrix mixture, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight analyzer to determine their mass-to-charge ratio. wikipedia.orgnih.gov

While specific MALDI-TOF MS studies on 2-Bromomethyl-6-vinylpyridine are not extensively detailed in the literature, the technique is highly applicable for characterizing this compound and its derivatives, particularly in the context of polymerization. For instance, MALDI-TOF MS is effectively used to determine the composition and block-length distribution of copolymers involving vinylpyridine. free.fr The analysis of polymers containing pyridine (B92270) moieties can be enhanced by using modified matrices; pyridine-modified 2,5-dihydroxybenzoic acid (DHB), for example, has been shown to improve the ionization efficiency of certain classes of polymers. nih.gov

For this compound, MALDI-TOF MS could be employed to:

Confirm the molecular weight of the synthesized compound.

Analyze the products of its polymerization, providing detailed information on molecular weight distributions and end-group structures. nih.gov

Characterize adducts or complexes formed in subsequent reactions.

The choice of matrix is pivotal for successful analysis. For pyridine-containing compounds, matrices that facilitate efficient protonation or cationization without significant background interference in the low-molecular-weight region are essential. researchgate.net The instrument's reflectron mode is typically used for small molecules to achieve higher resolution and mass accuracy. case.edu

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. mdpi.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate a map of electron density and thereby deduce the precise positions of atoms, bond lengths, and bond angles. nih.govnih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

While the specific crystal structure of this compound is not detailed in the available literature, a comprehensive analysis of the closely related compound, 2,6-Bis(bromomethyl)pyridine (B1268884) , provides significant insight into the structural characteristics of this class of molecules. nih.gov Crystals of 2,6-Bis(bromomethyl)pyridine suitable for X-ray diffraction were obtained by recrystallization from diethyl ether. nih.gov

The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov In the molecular structure, the two bromomethyl groups are positioned on opposite sides of the pyridine ring, with the C-Br vectors oriented nearly perpendicular to the ring's plane. nih.gov This conformation is influenced by the steric and electronic properties of the substituents.

A summary of the crystallographic data for 2,6-Bis(bromomethyl)pyridine is presented below. nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₇Br₂N |

| Molecular Weight | 264.96 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2955 (19) |

| b (Å) | 12.980 (3) |

| c (Å) | 7.5288 (15) |

| β (°) | 110.75 (3) |

| Volume (ų) | 849.5 (3) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 293 |

Data sourced from the structural analysis of 2,6-Bis(bromomethyl)pyridine. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, Halogen bonding, Br···Br contacts)

The packing of molecules within a crystal is governed by a network of noncovalent intermolecular interactions, which are fundamental to the principles of crystal engineering. rsc.org In the crystal structure of 2,6-Bis(bromomethyl)pyridine, several key interactions dictate the supramolecular assembly. nih.gov

π-π Stacking: The pyridine rings arrange into stacks along the c-axis. This stacking is a result of π-π interactions between the aromatic rings of adjacent molecules. The centroid-to-centroid distance between these stacked pyridine rings is 3.778 (2) Å, a typical distance for such interactions that contribute to the stability of the crystal lattice. nih.gov

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific spectrum for this compound is not provided, its characteristic vibrational modes can be predicted based on its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Vinyl Group | C=C Stretch | ~1640 |

| =C-H Stretch (alkene) | 3010–3095 | |

| =C-H Bend (out-of-plane) | 910 and 990 | |

| Pyridine Ring | C=N and C=C Ring Stretches | 1450–1600 |

| C-H Aromatic Stretch | 3000–3100 | |

| Ring Bending | 600–800 | |

| Bromomethyl Group | C-H Stretch (sp³ C) | 2850–2960 |

| CH₂ Bend (scissoring) | ~1465 | |

| C-Br Stretch | 500–600 |

The pyridine ring vibrations typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region. The vinyl group is characterized by its C=C stretching vibration and out-of-plane C-H bending modes. The C-Br stretch of the bromomethyl group is expected to appear in the lower frequency "fingerprint" region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophores in this compound are the pyridine ring and the vinyl group, which form a conjugated system.

The expected electronic transitions include:

π → π* transitions: These are high-intensity absorptions associated with the conjugated π-electron system of the vinylpyridine moiety. For poly(4-vinylpyridine), a strong absorption band is observed around 257 nm, which is characteristic of this type of transition in the pyridine ring. mdpi.com

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an anti-bonding π* orbital. These transitions are often observed as a shoulder on the more intense π → π* bands. mdpi.com

The conjugation between the vinyl group and the pyridine ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to non-conjugated pyridine or vinyl compounds. The bromomethyl group, as a substituent, may have a minor auxochromic effect on the absorption spectrum.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. globalresearchonline.netethz.ch It is a powerful tool for studying free radicals, which are key intermediates in many polymerization reactions. rsc.orgresearchgate.net In the context of vinylpyridine-based polymers, EPR is instrumental in investigating polymerization mechanisms, degradation processes, and the dynamics of polymer chains. rsc.orgtechniques-ingenieur.fr

While direct EPR studies on this compound are not extensively documented, the technique is crucial for understanding the behavior of polymers derived from vinylpyridine monomers. For instance, nitroxide-mediated polymerization (NMP) is a common method for synthesizing well-defined polymers from vinylpyridines. EPR spectroscopy is used to monitor the concentration and structure of the nitroxide radicals that control the polymerization process. The spectral parameters, such as the g-value and hyperfine coupling constants, provide information about the local environment and mobility of the radical, which in turn relates to the polymer chain's dynamics. researchgate.net

The spin probe technique, where stable nitroxide radicals are introduced into a polymer matrix, is another application of EPR. researchgate.net By analyzing the EPR spectrum of the spin probe, information about the local viscosity, polarity, and phase transitions of the polymer can be obtained. globalresearchonline.nettechniques-ingenieur.fr This approach would be valuable for characterizing the microstructure of polymers synthesized using this compound.

Key Applications of EPR in Vinylpyridine Polymer Studies:

Monitoring radical concentrations during polymerization. researchgate.net

Investigating the kinetics and mechanism of polymerization. rsc.org